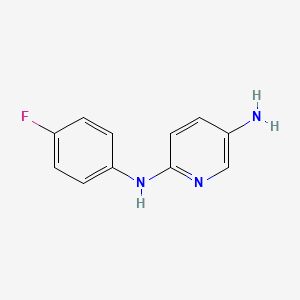![molecular formula C15H16N2O2 B7763616 N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 6436-03-9](/img/structure/B7763616.png)
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide” is a compound that contains a pyrrole ring, which is a biologically active scaffold known to possess diverse activities . The compound is part of a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides .
Synthesis Analysis
The synthesis of this compound involves the Paal–Knorr reaction, which was performed to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile .Molecular Structure Analysis
The molecular structure of this compound includes a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Paal–Knorr reaction and the introduction of an aldehyde group at the 3-position on the pyrrole ring .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystalline solid. It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .安全和危害
When storing and handling this compound, it should be kept away from oxidizing agents to prevent fire and explosion. Adequate ventilation should be provided to avoid inhalation of its vapors. It should be stored in a cool, dry place, away from sources of fire and flammable materials. After handling and cleaning, hands should be thoroughly washed to prevent any adverse effects from its residues .
未来方向
The synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
作用机制
Target of Action
Similar compounds have been reported to inhibit enzymes such asenoyl ACP reductase and DHFR . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets (like enoyl acp reductase and dhfr) by binding to their active sites, thereby inhibiting their function .
Result of Action
Similar compounds have been reported to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, they have been reported to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
生化分析
Biochemical Properties
N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme adenosine triphosphate (ATP) synthase, where this compound acts as an inhibitor, reducing the production of ATP . This interaction is crucial in regulating cellular energy metabolism. Additionally, this compound binds to specific proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to suppress cell growth and proliferation by inhibiting key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . This compound also affects cellular metabolism by altering the levels of key metabolites and enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of ATP synthase, inhibiting its activity and reducing ATP production . This binding interaction is facilitated by the formyl and dimethyl groups on the pyrrole ring, which enhance the compound’s affinity for the enzyme . Additionally, this compound interacts with transcription factors such as NF-κB and p53, modulating their activity and influencing gene expression . The compound also affects the activity of epigenetic regulators, leading to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . In in vitro studies, the effects of this compound on cellular function are observed within hours of treatment, with significant changes in cell signaling and metabolism occurring within 24 hours . Long-term exposure to this compound can lead to sustained alterations in gene expression and cellular metabolism, with potential implications for cell growth and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates cellular signaling pathways and metabolism . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound also affects metabolic flux by altering the activity of key enzymes involved in glycolysis and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular function . This localization is influenced by the compound’s chemical structure and its interactions with cellular transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria and nucleus, where it interacts with key enzymes and transcription factors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The presence of this compound in these compartments allows it to effectively modulate cellular metabolism and gene expression .
属性
IUPAC Name |
N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKQCGWJOLYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982910 |
Source


|
| Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6436-03-9 |
Source


|
| Record name | N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

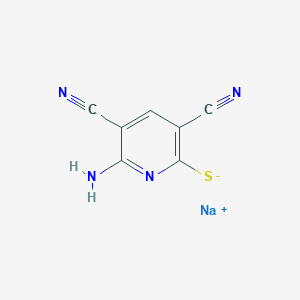
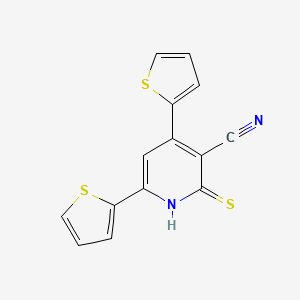
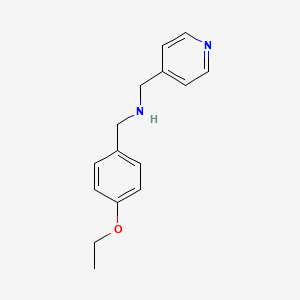
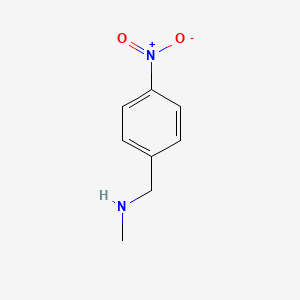

![4-[[(4-Bromophenyl)methylazaniumyl]methyl]benzoate](/img/structure/B7763566.png)
![4-[[(3,4-Dimethoxyphenyl)methylazaniumyl]methyl]benzoate](/img/structure/B7763573.png)
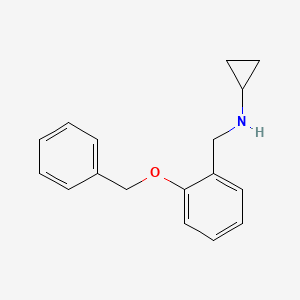

![N-{[4-(methylsulfanyl)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B7763596.png)
![N-[(4-Methylphenyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B7763603.png)
![N-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B7763604.png)

